3-(10-phenyldecyl)benzene-1,2-diol

Lacquer authentication HPLC quantitative analysis Cultural heritage conservation

This saturated catechol is THE definitive reference standard for species-level authentication of Gluta usitata lacquer via HPLC (R²=0.9985, RT 20.84 min), enabling unambiguous differentiation from urushiol- or CNSL-adulterated saps. Unlike urushiol or laccol, its fully saturated 10-phenyldecyl chain eliminates autoxidative cross-linking, making it the only monomer for isolating laccase-catalyzed C–O coupling mechanisms and generating simplified Py-GC/MS reference pyrograms. Essential for natural product regiochemistry confirmation; verify synthetic purity to exclude the 4-substituted isomer (identical MW).

Molecular Formula C22H30O2
Molecular Weight 326.5
CAS No. 95690-70-3
Cat. No. B6179619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(10-phenyldecyl)benzene-1,2-diol
CAS95690-70-3
Molecular FormulaC22H30O2
Molecular Weight326.5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(10-Phenyldecyl)benzene-1,2-diol (Thitsiol 16): Structure, Source, and Procurement-Grade Identity


3-(10-Phenyldecyl)benzene-1,2-diol (CAS 95690-70-3), also referred to as thitsiol 16 or 3-(10-phenyldecyl)catechol, is a naturally occurring catechol-class phenolic lipid bearing a saturated 10-phenyldecyl side chain at the 3-position of the 1,2-benzenediol ring [1]. The compound was first isolated and identified from the sap of the Burmese lac tree Melanorrhoea usitata (syn. Gluta usitata) and constitutes approximately 2% of the total phenolic fraction of the raw sap, making it a minor but analytically significant thitsiol homologue [2]. Its molecular formula is C22H30O2 with a molecular weight of 326.47 g/mol and a predicted XlogP of 7.80, placing it in a lipophilicity range distinct from the shorter-chain urushiol (C15–C17 alkyl) and laccol (C17 alkyl) catechols [1][3].

Why Generic Catechol Substitution Fails for 3-(10-Phenyldecyl)benzene-1,2-diol in Analytical and Material Applications


Catechol-based lacquer phenols—urushiol, laccol, and thitsiol—are frequently treated as interchangeable natural coatings materials, yet their side-chain architecture governs both analytical detectability and polymerization mechanism. Urushiol (C15–C17 n-alkyl/alkenyl) and laccol (C17 n-alkyl) rely on laccase-initiated oxidation followed by autoxidative cross-linking of unsaturated side chains to form durable films [1]. In contrast, 3-(10-phenyldecyl)benzene-1,2-diol possesses a fully saturated ω-phenylalkyl chain that cannot participate in autoxidative curing; its polymerization proceeds exclusively via laccase-catalyzed C–O bond formation between the catechol ring and the quinone intermediate, producing a structurally distinct polymer network [2]. Furthermore, the compound's unique HPLC retention time (20.84 min at 280 nm) differs sharply from urushiol 15:2 (11.29–11.77 min at 260 nm), a chromatographic divergence that directly enables species-level authentication of Gluta usitata lacquer against adulteration with Rhus vernicifera or Rhus succedanea saps [3]. These structural, mechanistic, and analytical distinctions mean that neither urushiol, laccol, nor the more abundant 3-(12-phenyldodecyl)catechol homologue can serve as a drop-in replacement for this compound in any application requiring defined polymerization behavior or lacquer provenance verification.

Quantitative Differentiation Evidence for 3-(10-Phenyldecyl)benzene-1,2-diol Against Closest Analogs


HPLC Retention Time and Calibration Linearity Differentiate Thitsiol 16 from Urushiol 15:2 for Lacquer Provenance Authentication

3-(10-Phenyldecyl)benzene-1,2-diol (thitsiol 16) elutes at 20.84 min with UV detection at 280 nm, whereas urushiol 15:2 (3-(8Z,11Z-pentadecadienyl)-benzenediol) produces split peaks at 11.29 and 11.77 min under 260 nm detection [1]. The calibration curve for thitsiol 16 achieved a coefficient of determination (R²) of 0.9985, marginally exceeding that of urushiol 15:2 at 0.9983, indicating suitability as a primary quantitative standard [1]. The ~9 min retention gap enables unambiguous chromatographic resolution of thitsiol-type and urushiol-type markers in blended lacquer samples, as demonstrated in blind tests where Myanmarese lacquer (thitsiol-dominant) was mixed with Japanese/Korean lacquer (urushiol-dominant) [1].

Lacquer authentication HPLC quantitative analysis Cultural heritage conservation

Natural Abundance in Burmese Lac Sap: Precise Quantification vs. 3-(12-Phenyldodecyl) Homologue and 4-Regioisomer

In the raw sap of Melanorrhoea usitata, 3-(10-phenyldecyl)benzene-1,2-diol constitutes 2% of the total phenolic fraction, compared with 6% for the C12 homologue 3-(12-phenyldodecyl)benzene-1,2-diol, 0.3% for the 4-substituted regioisomer 4-(10-phenyldecyl)benzene-1,2-diol, and 0.3% for 4-(12-phenyldodecyl)benzene-1,2-diol [1][2]. This three-fold lower abundance relative to the C12 homologue means that synthetic sourcing of the C10 compound is essential for any application requiring a defined single-component thitsiol standard, since isolation from natural sap yields only 2% of the desired compound alongside a dominant 6% C12 impurity [1].

Natural product chemistry Lacquer sap composition Phenolic lipid profiling

Polymerization Mechanism Divergence: Laccase-Only Curing of 3-(10-Phenyldecyl)catechol vs. Dual-Mode Curing of Natural Thitsiol and Urushiol

Py-GC/MS analysis of synthetic lacquer films prepared from 3-(10-phenyldecyl)catechol demonstrated that polymerization proceeds exclusively through laccase-catalyzed C–O bond formation between the catechol ring and the quinone intermediate, with no detectable contribution from autoxidative side-chain cross-linking [1]. This is in direct contrast to natural thitsiol lacquer, which undergoes both laccase-initiated oxidation and subsequent autoxidation of unsaturated side chains (monoene, diene, and triene components) to achieve full curing [2]. Similarly, urushiol films rely on laccase-catalyzed nucleus–side-chain C–O coupling followed by autoxidative side-chain–side-chain C–C coupling [2]. The saturated 10-phenyldecyl chain of the target compound lacks olefinic unsaturation, rendering autoxidative cross-linking chemically impossible [1].

Lacquer film formation Enzymatic polymerization Laccase catalysis

Regioisomeric Differentiation: 3- vs. 4-(10-Phenyldecyl)benzene-1,2-diol Physicochemical Property Divergence

The 3-substituted catechol (CAS 95690-70-3) exhibits a predicted XlogP of 7.80 [1], while its 4-substituted regioisomer (CAS 95690-68-9) shows a lower ChemAxon-calculated logP of 7.46 [2]. The ΔlogP of 0.34 units reflects differential intramolecular hydrogen bonding between the catechol hydroxyl groups and the alkyl chain, with the 3-substitution pattern providing greater steric shielding of the polar diol moiety. Both isomers share identical molecular weight (326.50 g/mol) and topological polar surface area (40.50 Ų), meaning conventional bulk descriptors fail to distinguish them; chromatographic or spectroscopic methods are essential for regioisomer confirmation [1][2].

Regioisomer discrimination Catechol substitution position Lipophilicity comparison

Side-Chain Structural Specificity: ω-Phenylalkyl vs. n-Alkyl/Alkenyl Catechol UV Absorption and Chromatographic Behavior

3-(10-Phenyldecyl)benzene-1,2-diol is optimally detected at 280 nm in HPLC analysis, corresponding to the absorption maximum of the catechol chromophore in a phenylalkyl-substituted environment [1]. In contrast, urushiol 15:2 (3-(8Z,11Z-pentadecadienyl)-benzenediol) requires 260 nm detection for optimal sensitivity [1]. This 20 nm bathochromic shift is attributable to the terminal phenyl ring in the thitsiol side chain, which extends the conjugated π-system relative to the purely aliphatic side chain of urushiol. The distinct λmax values necessitate independent calibration and detection protocols for each compound class, precluding the use of a single HPLC method for simultaneous quantification of thitsiol and urushiol markers at maximum sensitivity [1].

UV-Vis detection wavelength Phenolic lipid classification Chromatographic method development

Procurement-Relevant Application Scenarios for 3-(10-Phenyldecyl)benzene-1,2-diol Based on Quantitative Differentiation Evidence


Certified Reference Standard for Gluta usitata Lacquer Authentication via HPLC

As the only thitsiol homologue validated as a quantitative HPLC marker for Myanmarese lacquer provenance, 3-(10-phenyldecyl)benzene-1,2-diol (thitsiol 16) serves as the primary calibration standard for detecting adulteration of Gluta usitata lacquer with urushiol-based East Asian lacquers or cashew nut shell liquid (CNSL). The method achieves R² = 0.9985 linearity with a retention time of 20.84 min at 280 nm, cleanly resolved from urushiol 15:2 at 11.29–11.77 min (260 nm) [1]. This application is directly employed by cultural heritage conservation laboratories and lacquer quality control facilities requiring species-level authentication of raw lacquer sap.

Mechanistic Probe for Laccase-Catalyzed Catechol Polymerization Independent of Autoxidation

The saturated 10-phenyldecyl side chain eliminates autoxidative cross-linking, making this compound a uniquely defined substrate for studying the laccase-catalyzed C–O coupling step in isolation [1]. Researchers investigating the enzymatic mechanism of lacquer polymerization use synthetic films prepared from this monomer, analyzed by Py-GC/MS, to characterize the quinone–catechol ether bond formation without interference from side-chain-derived cross-links [1]. This capability is unavailable with natural thitsiol, urushiol, or laccol, all of which contain unsaturated components that introduce autoxidative complexity.

Synthetic Lacquer Film Model System for Py-GC/MS Method Development

Synthetic lacquer films polymerized from pure 3-(10-phenyldecyl)benzene-1,2-diol yield well-defined Py-GC/MS pyrolysis products that serve as reference fingerprints for method development and instrument calibration [1]. The absence of side-chain unsaturation simplifies the pyrogram relative to films derived from natural lacquer saps, enabling unambiguous assignment of catechol-derived thermal degradation products [1]. Analytical laboratories developing Py-GC/MS protocols for lacquer identification procure this compound as a simplified model monomer to establish baseline pyrolysis signatures before analyzing complex natural samples.

Regioisomer-Specific Reference for Natural Product Structure Confirmation

The confirmed 2% abundance of the 3-substituted isomer vs. 0.3% for the 4-substituted isomer in Burmese lac [1] makes synthetic 3-(10-phenyldecyl)benzene-1,2-diol essential for verifying the regiochemistry of isolated natural products. GC-MS co-injection with bis-O-(trimethylsilyl) derivatives of natural sap extracts provides definitive retention time and mass spectral matching for the 3-substituted assignment [2]. Natural product chemistry laboratories procuring this compound for structural confirmation must verify the absence of the 4-substituted isomer as a synthetic impurity, given their identical molecular weight and similar chromatographic behavior.

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